N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide
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Overview
Description
N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide is an organic compound with the molecular formula C14H18Cl2N2O It is known for its unique chemical structure, which includes a cyclohexyl group and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate to form an intermediate ester. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification and amidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2,4-dichlorophenoxy)-N-methylacetamide
- 2-chloro-N-cyclohexyl-N-methylacetamide
- 2,2-diphenyl-N-methylacetamide
Uniqueness
N-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide is unique due to its specific dichlorophenoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H18Cl2N2O |
---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N'-cyclohexyl-2-(3,4-dichlorophenoxy)ethanimidamide |
InChI |
InChI=1S/C14H18Cl2N2O/c15-12-7-6-11(8-13(12)16)19-9-14(17)18-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H2,17,18) |
InChI Key |
VPJXMKAYAPVWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(COC2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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